molecular formula C16H15NO4 B3003504 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid CAS No. 28172-53-4

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid

Cat. No. B3003504
CAS RN: 28172-53-4
M. Wt: 285.299
InChI Key: MBNRIDZSQPHJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is a compound that can be associated with a variety of chemical reactions and possesses certain pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and derivatives provide insight into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds provides a framework for understanding how this compound might be synthesized. For instance, a novel synthetic technology for 4-methoxyphenylacetic acid, which is a related compound, involves a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, yielding a 55.4% overall yield . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from a related formyl-substituted compound suggests that similar cyclization techniques could be applicable .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various analytical techniques. X-ray diffraction (XRD) analysis has been used to determine the structure of N-(4-methoxyphenyl)formamide, a closely related compound . Moreover, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid has been elucidated, showing the orientation of substituents and their electronic effects .

Chemical Reactions Analysis

The chemical reactivity of the methoxyphenyl moiety can be inferred from studies on (4-methoxyphenyl)amine derivatives. These compounds have been used in the synthesis of O-silylurethanes, ureas, and formamides, indicating a potential for diverse chemical transformations . The antimicrobial activity of thiadiazole derivatives also suggests that the formamido-phenylacetic acid structure could be a candidate for bioactive compound synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For example, the electron-donating and withdrawing properties of substituents on the phenyl ring have been analyzed, which could influence the compound's reactivity and interactions . The stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid has been studied, revealing the influence of aromatic substituents on the configuration of polymer chains .

Scientific Research Applications

Metabolism and Derivative Synthesis

  • Metabolism in Rats : A study examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing metabolites that are structurally related to 2-[(4-methoxyphenyl)formamido]-2-phenylacetic acid. These findings are crucial for understanding the metabolic pathways of such compounds in biological systems (Kanamori et al., 2002).

  • Synthesis of Chloramphenicol : Research on the synthesis of chloramphenicol, an important antibiotic, involved intermediates structurally similar to this compound. These studies contribute to the development of new synthetic routes for pharmaceutical compounds (Hazra et al., 1997).

Molecular Structure Analysis

  • Molecular Structure Studies : In a study focusing on 2-(3-bromo-4-methoxyphenyl)acetic acid, researchers analyzed its molecular structure, which provides insights into the structural characteristics of related compounds, including this compound (Guzei et al., 2010).

Biosynthesis in Plants

  • Biosynthesis in Higher Plants : Research on the biosynthesis of hydroxyphenylacetic acids in plants shows the metabolic pathways of compounds related to this compound. Understanding these pathways is crucial for biotechnological applications and plant biochemistry (Kindl, 1969).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Research : A study on endophytic Streptomyces sp. isolated compounds structurally similar to this compound and evaluated their antimicrobial and antioxidant activities. This research contributes to the discovery of new bioactive compounds (Yang et al., 2015).

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-13-9-7-12(8-10-13)15(18)17-14(16(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNRIDZSQPHJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.